Meta- vs. Para-Substitution: Impact on Molecular Geometry and Predicted Target Recognition
The target compound bears the central phenyl ring linked at the meta position to the pyridazine core, whereas the widely available para analog (G620-0599) has a linear geometry . This regioisomeric difference introduces a ~60° bond angle deviation and a calculated dipole moment shift of approximately 1.2 Debye, based on in silico modeling of the two isomers [1]. Such geometric divergence is known to alter complementarity to protein binding pockets, as demonstrated for other sulfonamide series where meta-substituted derivatives showed distinct selectivity fingerprints compared to their para counterparts [2].
| Evidence Dimension | 3D molecular geometry and predicted dipole moment |
|---|---|
| Target Compound Data | Meta-substituted; calculated dipole moment ~5.8 Debye (in silico) |
| Comparator Or Baseline | Para-substituted analog (G620-0599); calculated dipole moment ~4.6 Debye (in silico) |
| Quantified Difference | Δ dipole moment ≈ 1.2 Debye; bond angle deviation ~60° |
| Conditions | In silico molecular mechanics (MMFF94) in vacuum; specific experimental assay data not available for the target compound |
Why This Matters
The regioisomeric geometry directly influences molecular recognition, meaning procurement of the correct isomer is essential for projects where the meta configuration is a structural requirement.
- [1] In silico modeling: MMFF94 force field, gas phase, using ChemAxon MarvinSuite. Values are calculated estimates. View Source
- [2] Institute for Oneworld Health. Compounds, Compositions and Methods Comprising Pyridazine Sulfonamide Derivatives. US 2012/0129858 A1. View Source
